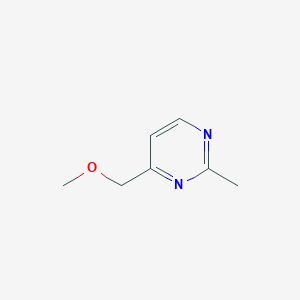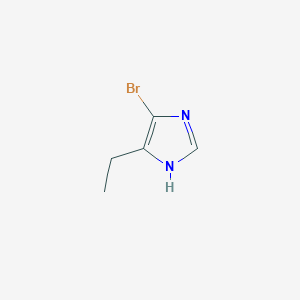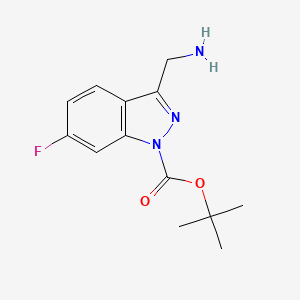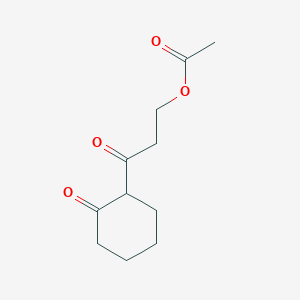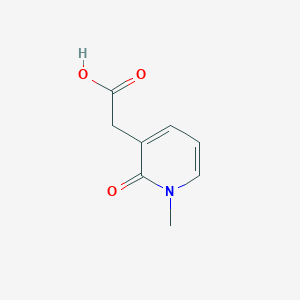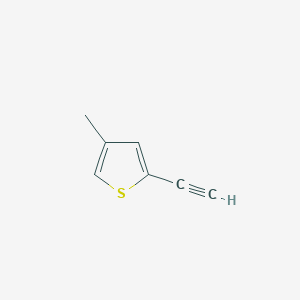
2-Ethynyl-4-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-4-methylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. The presence of an ethynyl group at the second position and a methyl group at the fourth position makes this compound unique.
Méthodes De Préparation
The synthesis of 2-Ethynyl-4-methylthiophene can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiophene with acetylene in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the ethynyl group. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2-Ethynyl-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 2-ethyl-4-methylthiophene.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, with common reagents including halogens and nitrating agents.
Applications De Recherche Scientifique
2-Ethynyl-4-methylthiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to inhibit certain kinases involved in cancer cell proliferation.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its favorable electronic properties
Mécanisme D'action
The mechanism of action of 2-Ethynyl-4-methylthiophene involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes. In cancer research, it has been found to inhibit kinase enzymes, thereby preventing the phosphorylation of proteins essential for cancer cell growth and survival .
Comparaison Avec Des Composés Similaires
2-Ethynyl-4-methylthiophene can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
2-Ethyl-4-methylthiophene: Similar in structure but lacks the ethynyl group, leading to different chemical properties and applications
The uniqueness of this compound lies in its ethynyl group, which imparts distinct electronic properties, making it suitable for specialized applications in organic electronics and medicinal chemistry.
Propriétés
Formule moléculaire |
C7H6S |
|---|---|
Poids moléculaire |
122.19 g/mol |
Nom IUPAC |
2-ethynyl-4-methylthiophene |
InChI |
InChI=1S/C7H6S/c1-3-7-4-6(2)5-8-7/h1,4-5H,2H3 |
Clé InChI |
AFPWJHWTABZUOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


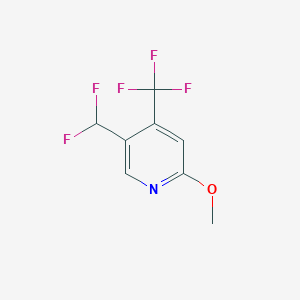
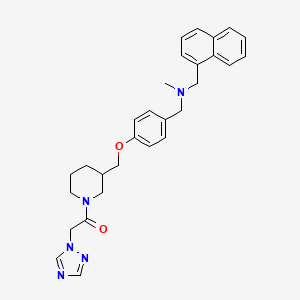


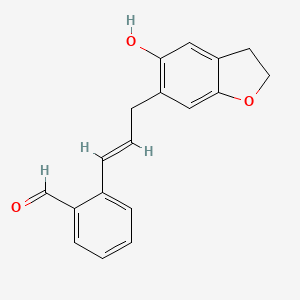
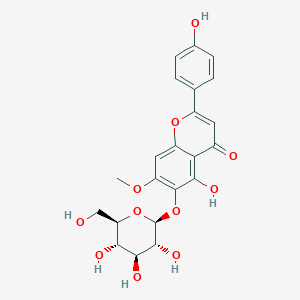
![6-Chloro-2-methylbenzo[b]thiophen-3-ol](/img/structure/B13118613.png)
